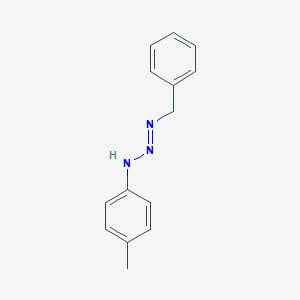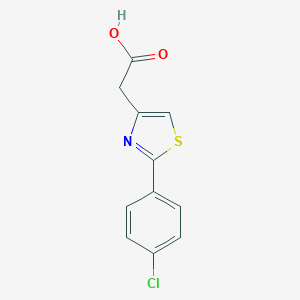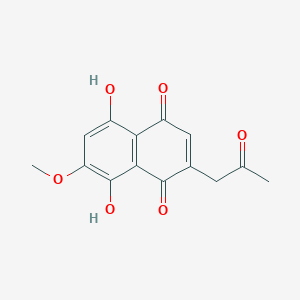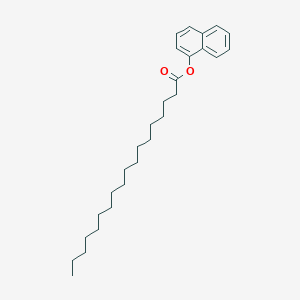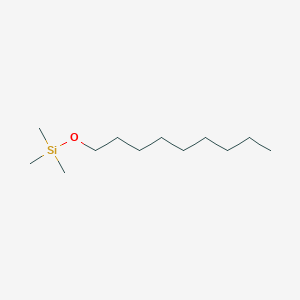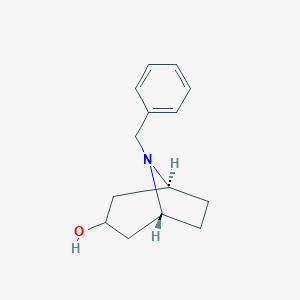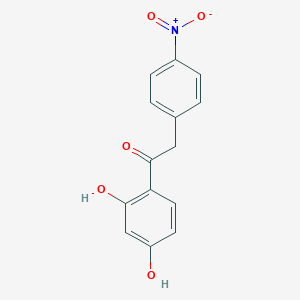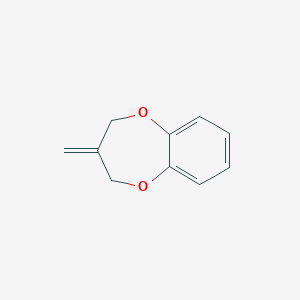
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin
Vue d'ensemble
Description
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin: is an organic compound with the molecular formula C₁₀H₁₀O₂ . It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of methylene precursors and dioxepine derivatives . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carbonyl compounds , while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity . It may exhibit antimicrobial , antifungal , or antiviral properties , making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its role in treating infections or modulating biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It may be incorporated into polymers or coatings to enhance their properties .
Mécanisme D'action
The mechanism of action of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-Methylene-7-methyl-3,4-dihydro-2H-1,5-benzodioxepine
- 3,4-Dihydro-2H-1,5-benzodioxepine
- 3-Methylene-1,5-benzodioxepane
Uniqueness: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is unique due to its specific molecular structure and reactivity . Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
19560-64-6 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
Clé InChI |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
SMILES canonique |
C=C1COC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
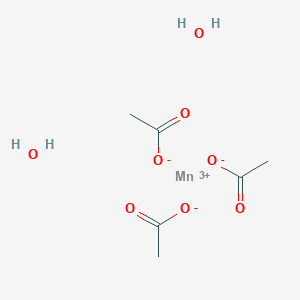
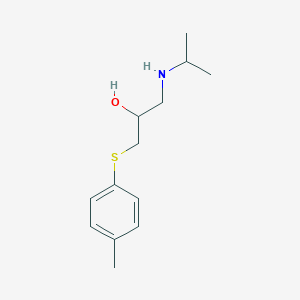
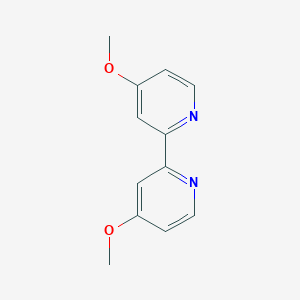
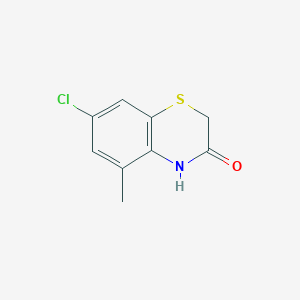

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
